molecular formula C8H7ClO4 B1453227 Methyl 5-(2-chloroacetyl)furan-3-carboxylate CAS No. 1258649-64-7

Methyl 5-(2-chloroacetyl)furan-3-carboxylate

Cat. No.: B1453227
CAS No.: 1258649-64-7
M. Wt: 202.59 g/mol
InChI Key: PEFRMHKBZRPHAX-UHFFFAOYSA-N
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Description

“Methyl 5-(2-chloroacetyl)furan-3-carboxylate” is a chemical compound with the CAS Number: 1258649-64-7 . It has a molecular weight of 202.59 . The IUPAC name for this compound is methyl 5-(chloroacetyl)-3-furoate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7ClO4/c1-12-8(11)5-2-7(13-4-5)6(10)3-9/h2,4H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the available data.

Scientific Research Applications

Thermodynamic Properties in Organic Solvents

Research into the solubility and thermodynamic properties of chlorine derivatives of furan carboxylic acids, similar to methyl 5-(2-chloroacetyl)furan-3-carboxylate, in various organic solvents has been conducted. These studies have determined the temperature dependencies of solubility, enthalpies of fusion, and mixing of these compounds, providing valuable insights for their application in chemical synthesis and pharmaceutical formulation processes (Sobechko et al., 2019).

Biological Activity Studies

Derivatives of methyl furan carboxylate have been synthesized and their biological activities evaluated, particularly for cytotoxicity against cancer cell lines and antibacterial properties. These studies highlight the potential of furan derivatives as lead compounds in the development of new therapeutic agents (Weerachai Phutdhawong et al., 2019).

Electrochemical Applications

The electrochemical behavior of furan carboxylate derivatives has been explored for the synthesis of bio-based platform molecules. For instance, ethyl 5-(chloromethyl)furan-2-carboxylate has been electrochemically reduced to produce enolate anions, which can be further processed into valuable chemical intermediates. This research opens new avenues for the utilization of biomass-derived chemicals in sustainable manufacturing processes (Huitao Ling et al., 2022).

Organic Synthesis and Catalysis

Furan carboxylate esters have been employed in direct palladium iodide catalyzed oxidative carbonylation, leading to the synthesis of furan-3-carboxylic and dihydrofuran-3-carboxylic esters. This method demonstrates the utility of furan derivatives in constructing complex organic molecules, offering a versatile tool for organic chemists (Gabriele et al., 2012).

Enhanced Chemical Processes

Innovations in chemical synthesis techniques have shown that certain furan derivatives can serve as intermediates for the production of more complex molecules. For example, the development of high-performance liquid chromatographic methods for the determination of furan derivatives in various samples facilitates the analysis and quality control of products containing these compounds (M. J. Nozal et al., 2001).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 5-(2-chloroacetyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-12-8(11)5-2-7(13-4-5)6(10)3-9/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFRMHKBZRPHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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